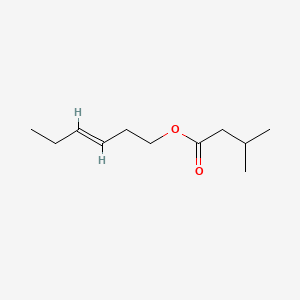![molecular formula C38H42BrClN4S2 B12283321 (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B12283321.png)
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, isothiocyanato, and indolium moieties, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through a Fischer indole synthesis, followed by functionalization to introduce the isothiocyanato and chloro groups. The final step involves the formation of the indolium salt by reacting the functionalized indole with a suitable alkylating agent in the presence of a bromide source.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.
Substitution: The isothiocyanato group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the isothiocyanato group under mild conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dechlorinated indole derivatives.
Substitution: Thiourea or urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential use as a therapeutic agent due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with proteins or nucleic acids through its functional groups, leading to changes in cellular processes. The indolium moiety can participate in π-π interactions with aromatic residues in proteins, while the isothiocyanato group can form covalent bonds with nucleophilic amino acids.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;chloride
- (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;iodide
Propiedades
Fórmula molecular |
C38H42BrClN4S2 |
|---|---|
Peso molecular |
734.3 g/mol |
Nombre IUPAC |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide |
InChI |
InChI=1S/C38H42ClN4S2.BrH/c1-37(2)30-14-5-7-16-32(30)42(24-10-22-40-26-44)34(37)20-18-28-12-9-13-29(36(28)39)19-21-35-38(3,4)31-15-6-8-17-33(31)43(35)25-11-23-41-27-45;/h5-8,14-21H,9-13,22-25H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
HUBPOMNALOJCTP-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCN=C=S)(C)C)/CCC3)Cl)CCCN=C=S)C.[Br-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCN=C=S)(C)C)CCC3)Cl)CCCN=C=S)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12283238.png)
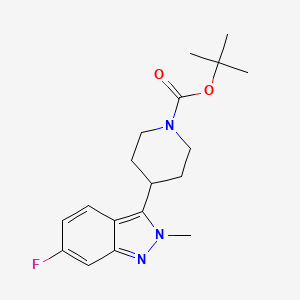


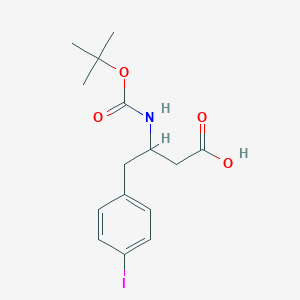
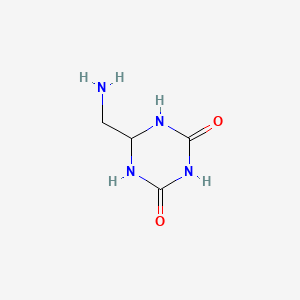
![[[2-[1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12283278.png)

![(R)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B12283290.png)

amine hydrochloride](/img/structure/B12283298.png)
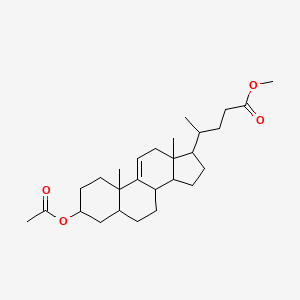
![3,6,9,12-Tetraoxatetradecan-1-ol, 14-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B12283316.png)
